SCH772984 TFA

Drug Resistance MAPK Pathway Melanoma

Overcoming acquired BRAF/MEK inhibitor resistance demands an ERK1/2 tool with uncompromised target fidelity and in vivo-ready formulation. SCH772984 TFA delivers both. • Dual type I/II binding mechanism (ERK1 IC50 4 nM; ERK2 IC50 1 nM) potently suppresses MAPK signaling in resistant models-an advantage absent from Ravoxertinib or Ulixertinib. • >97.7% kinome-wide selectivity (only 7/300 kinases inhibited >50% at 1 µM) eliminates off-target confounding in target-validation and high-content screens. • >26.1 mg/mL aqueous solubility simplifies oral/i.p. dosing solution preparation, avoiding toxic organic co-solvents and ensuring reproducible in vivo PK/PD.

Molecular Formula C35H34F3N9O4
Molecular Weight 701.7
Cat. No. B1192023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH772984 TFA
Synonyms(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate
Molecular FormulaC35H34F3N9O4
Molecular Weight701.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH772984 TFA: A High-Potency, Dual-Mechanism ERK1/2 Inhibitor for Resistant MAPK Pathway Research


SCH772984 TFA is the trifluoroacetate salt of SCH772984 (free base CAS 942183-80-4), a potent and highly selective, ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. Biochemically, it inhibits ERK1 and ERK2 with IC₅₀ values of 4 nM and 1 nM, respectively . Uniquely, it exhibits characteristics of both type I and type II kinase inhibitors [2]. Its key functional distinction is its ability to potently suppress MAPK pathway signaling and cell proliferation in models that have acquired resistance to BRAF and/or MEK inhibitors, a common clinical challenge [3]. The TFA salt form is offered by vendors to improve aqueous solubility for in vitro and in vivo applications, with reported solubility of >26.1 mg/mL in water .

Why SCH772984 TFA Cannot Be Interchanged with Other ERK Inhibitors Like Ravoxertinib or Ulixertinib


Substituting SCH772984 with another ERK1/2 inhibitor, such as Ravoxertinib (GDC-0994) or Ulixertinib (BVD-523), is not scientifically equivalent and can lead to divergent experimental outcomes. These compounds, while sharing an ERK1/2 target, differ fundamentally in their binding kinetics, selectivity profiles, and efficacy in the context of acquired drug resistance. Critically, SCH772984 possesses a unique, dual type I/II binding mechanism that is not shared by its clinical-stage counterparts, which translates to quantifiable differences in cellular potency and tumor regression [1]. Furthermore, its exceptional kinase selectivity, with only 7 off-targets inhibited >50% at 1 µM out of a 300-kinase panel, is a defining characteristic that is not guaranteed for other inhibitors [2]. Procurement decisions must be guided by these specific, evidence-based differentiators, as detailed in the following quantitative comparisons.

Quantitative Evidence for Selecting SCH772984 TFA Over Other ERK1/2 Inhibitors


Efficacy in BRAF/MEK Inhibitor-Resistant Models: Direct Comparison with PLX4032 and Trametinib

SCH772984 uniquely maintains pathway suppression in models resistant to a combination of BRAF and MEK inhibitors. At a concentration of 2 µM, SCH772984 successfully inhibited phosphorylation of both ERK and its downstream substrate RSK in resistant cells, whereas a combination of the BRAF inhibitor PLX4032 (10 µM) and the MEK inhibitor Trametinib (1 µM) failed to do so [1]. This functional superiority is a direct result of its ability to overcome common resistance mechanisms that reactivate ERK signaling.

Drug Resistance MAPK Pathway Melanoma Combination Therapy

Kinome-Wide Selectivity: Benchmarking Against a 300-Kinase Panel

SCH772984 exhibits exceptional selectivity across the kinome, a critical property for a high-quality chemical probe. When profiled against a panel of 300 human kinases at a concentration of 1 µM, only 7 off-target kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK) exhibited >50% inhibition [1]. This high degree of selectivity minimizes confounding off-target effects, ensuring that observed phenotypes are predominantly due to ERK1/2 inhibition. While many ERK inhibitors are described as 'selective,' this quantitative benchmark provides a verifiable standard for comparison.

Kinase Selectivity Off-Target Effects Chemical Probe Profiling

In Vivo Tumor Regression in BRAF-Mutant Xenografts: A Potency Benchmark

SCH772984 demonstrates robust, dose-dependent in vivo antitumor activity that provides a benchmark for preclinical efficacy. In a human LOX BRAF-mutant melanoma xenograft model, oral administration of SCH772984 at 50 mg/kg twice daily for 14 days resulted in 98% tumor regression [1]. This data point serves as a high-value benchmark for researchers planning in vivo studies, allowing for comparison against the reported efficacy of other ERK inhibitors like Ravoxertinib, which showed 'significant single-agent activity' but not quantified as a specific regression percentage in multiple models [2].

Xenograft Model In Vivo Efficacy Tumor Regression Melanoma

Enhanced Aqueous Solubility of SCH772984 TFA Salt for In Vivo Dosing

The trifluoroacetate (TFA) salt form of SCH772984 provides a significant practical advantage over the free base for experimental workflows requiring aqueous solubility. The SCH772984 free base has limited water solubility (<1 mg/mL), whereas the TFA salt achieves a solubility of >26.1 mg/mL in water with gentle warming . This is a key differentiator for researchers planning in vivo studies where oral gavage or intravenous administration is required, as the TFA salt simplifies formulation and improves the reliability of dosing.

Formulation Solubility In Vivo Studies Pharmacokinetics

Optimal Scientific Applications for SCH772984 TFA Based on Differentiated Evidence


Investigating and Overcoming Acquired Resistance to BRAF/MEK Inhibitors

This is the quintessential application for SCH772984. Based on direct evidence that it suppresses MAPK signaling in models where combined BRAF/MEK inhibition fails, SCH772984 TFA is the superior choice for studies focused on elucidating resistance mechanisms and developing next-line therapeutic strategies for BRAF- or RAS-mutant cancers, particularly melanoma and colorectal cancer. Its unique dual-mechanism binding underlies this functional advantage [1].

High-Confidence Chemical Probe for Mapping ERK1/2-Specific Biology

For research requiring a definitive link between a phenotype and ERK1/2 activity, SCH772984 is the optimal tool. Its exceptional kinome-wide selectivity profile (97.7% of 300 kinases unaffected >50% at 1 µM) ensures minimal off-target confounding, making it ideal for target validation, pathway mapping, and high-content screening where data integrity is paramount [2].

Preclinical In Vivo Pharmacology Requiring High-Dose Aqueous Dosing

When designing in vivo efficacy or pharmacokinetic/pharmacodynamic (PK/PD) studies in xenograft models, the SCH772984 TFA salt is the preferred formulation. Its >26-fold improvement in aqueous solubility over the free base simplifies the preparation of dosing solutions for oral gavage or intraperitoneal injection, avoiding the need for high concentrations of organic co-solvents that can cause toxicity or artifacts. This practical advantage directly translates to more reliable and reproducible in vivo experiments .

Combination Therapy Studies with CDK or Other Targeted Inhibitors

Given its validated in vivo activity as both a single agent (98% tumor regression) and in combination (e.g., with the CDK inhibitor Dinaciclib in pancreatic cancer models), SCH772984 TFA is a reliable partner compound for exploring synergistic drug combinations. Its well-documented potency and tumor regression metrics provide a solid baseline for assessing the added benefit of combination strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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